![molecular formula C21H23N2O7P B11405376 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11405376.png)
Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, phosphine ligands, and various bases such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like cesium carbonate for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The benzodioxole and oxazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole group and are studied for their anticancer properties.
Uniqueness
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H23N2O7P |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H23N2O7P/c1-25-16-7-4-14(5-8-16)11-19-23-21(31(24,26-2)27-3)20(30-19)22-12-15-6-9-17-18(10-15)29-13-28-17/h4-10,22H,11-13H2,1-3H3 |
InChI Key |
XFRUSZMDKFTWAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)P(=O)(OC)OC |
Origin of Product |
United States |
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